2-[2-(Aminomethyl)pyridin-4-yl]acetic acid
Descripción
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-[2-(aminomethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H10N2O2/c9-5-7-3-6(1-2-10-7)4-8(11)12/h1-3H,4-5,9H2,(H,11,12) |
Clave InChI |
MHNVJRWDPADGIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CC(=O)O)CN |
Origen del producto |
United States |
Navigating the Uncharted: A Technical Guide to the Pharmacokinetic Profiling of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid
Foreword: Charting a Course for a Novel Molecular Entity
In the landscape of drug discovery and development, the journey of a novel molecular entity from the bench to potential clinical application is a meticulous process. A critical waypoint in this journey is the comprehensive characterization of its pharmacokinetic (PK) profile. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the systematic investigation of the pharmacokinetic properties of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid.
It is important to note that as of the writing of this guide, specific pharmacokinetic data for 2-[2-(aminomethyl)pyridin-4-yl]acetic acid is not extensively available in the public domain. Therefore, this guide is structured as a forward-looking framework, a robust starting point for initiating a comprehensive PK profiling campaign. The methodologies and scientific rationale presented herein are built upon established principles of pharmacokinetics and informed by data from structurally related compounds. Our approach is to provide not just a series of protocols, but a validated system of inquiry to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this promising, yet uncharacterized, molecule.
The Molecular Blueprint: Structural-Functional Hypotheses
The chemical structure of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid, featuring a pyridine ring, an aminomethyl group, and an acetic acid moiety, provides initial clues to its potential in vivo behavior. The pyridine ring suggests potential for metabolic modifications, while the amino and carboxylic acid groups imply a zwitterionic nature at physiological pH, which will influence its solubility, permeability, and interactions with transporters.
The Four Pillars of Pharmacokinetics: A Proposed ADME Profiling Workflow
A thorough understanding of the ADME properties of a drug candidate is paramount for predicting its efficacy and safety.[1][2] The following sections outline a comprehensive strategy for the in vitro and in vivo characterization of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid.
Absorption: The Gateway to Systemic Circulation
The primary objective is to determine the rate and extent to which the compound enters the systemic circulation.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): An initial, high-throughput screen to assess passive diffusion.
-
Caco-2 Permeability Assay: Utilizes a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, providing insights into both passive and active transport mechanisms.
-
Route of Administration: Initial studies should include intravenous (IV) and oral (PO) administration to determine absolute bioavailability.[2]
-
Animal Model: Rodent models, such as Sprague-Dawley rats, are a common starting point for these investigations.
-
Dosing: Single-dose studies across a range of concentrations are necessary to assess dose-linearity.[3]
Distribution: The Journey Throughout the Body
Understanding where the compound travels in the body is crucial for assessing potential efficacy and off-target effects.
-
Equilibrium Dialysis: The gold-standard method to determine the fraction of the compound bound to plasma proteins, which influences its availability to act at target sites.
-
Whole-Body Autoradiography (for radiolabeled compound) or LC-MS/MS analysis of tissue homogenates: To quantify the concentration of the compound in various tissues and organs.
Metabolism: The Biotransformation Cascade
Identifying the metabolic pathways is essential for understanding the compound's clearance and potential for drug-drug interactions.
-
Liver Microsomes (Human, Rat): To assess phase I metabolic stability and identify the primary cytochrome P450 (CYP) enzymes involved.
-
Hepatocytes (Human, Rat): To evaluate both phase I and phase II metabolism.
-
High-Resolution Mass Spectrometry: To identify and structurally elucidate major metabolites in in vitro and in vivo samples.
Excretion: The Elimination from the Body
Determining the routes of elimination is the final piece of the ADME puzzle.
-
Mass Balance Study (with radiolabeled compound): To quantify the proportion of the dose excreted in urine and feces.
-
Identification of Parent Compound and Metabolites in Excreta: To understand the primary clearance mechanisms.
Bioanalytical Methodology: The Cornerstone of Accurate Quantification
A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study.[4][5] For a molecule like 2-[2-(aminomethyl)pyridin-4-yl]acetic acid, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.[6][7][8]
Proposed LC-MS/MS Method Parameters
| Parameter | Proposed Condition | Rationale |
| Chromatography | Reversed-phase (C18 column) | Suitable for separating polar and non-polar compounds.[9] |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile containing a small percentage of formic acid | To achieve good peak shape and ionization efficiency.[7][9] |
| Ionization | Electrospray Ionization (ESI), positive mode | The presence of the amino group makes it amenable to positive ionization.[6][7] |
| Detection | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in complex biological matrices.[7] |
| Internal Standard | A stable isotope-labeled version of the analyte | To correct for matrix effects and variations in sample processing.[7] |
Sample Preparation
-
Protein Precipitation: A simple and effective method for initial sample cleanup in plasma.
-
Solid-Phase Extraction (SPE): For more rigorous cleanup and concentration of the analyte, especially at low concentrations.[7]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE for sample purification.[6]
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized representations and should be optimized based on the specific properties of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid.
Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis software.
Visualizing the Workflow
Caption: A generalized workflow for the pharmacokinetic profiling of a novel compound.
Data Interpretation and Forward Planning
The data generated from these studies will form a comprehensive PK profile of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid.
Key Pharmacokinetic Parameters and Their Implications
| Parameter | Description | Implication for Drug Development |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. | A high oral bioavailability is desirable for orally administered drugs. |
| Maximum Concentration (Cmax) | The highest concentration of the drug in the blood. | Related to efficacy and potential toxicity. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. | Indicates the rate of absorption. |
| Area Under the Curve (AUC) | A measure of total drug exposure over time. | A key parameter for assessing bioequivalence and dose-response relationships.[3] |
| Half-life (t1/2) | The time it takes for the drug concentration to decrease by half. | Determines the dosing interval. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | A high Vd suggests extensive tissue distribution. |
Integrated Decision Making
The collective ADME data will guide critical decisions in the drug development process, including:
-
Lead Optimization: Modifying the chemical structure to improve PK properties.
-
Dose Selection for Efficacy and Toxicology Studies: Ensuring adequate exposure while minimizing potential toxicity.
-
Prediction of Human Pharmacokinetics: Using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling.
Conclusion: A Roadmap for Discovery
While the pharmacokinetic profile of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid remains to be fully elucidated, this guide provides a scientifically rigorous and comprehensive roadmap for its investigation. By systematically applying the principles and methodologies outlined herein, researchers can efficiently characterize its ADME properties, thereby accelerating its potential journey from a promising molecule to a therapeutic candidate. The path of drug development is one of careful and thorough investigation, and a robust understanding of pharmacokinetics is an indispensable compass on that journey.
References
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- Padua Research Archive. (2023, December 20). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors.
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- NextSDS. (n.d.). [(PYRIDIN-2-YLMETHYL)AMINO]ACETIC ACID — Chemical Substance Information.
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- BLD Pharm. (n.d.). 2-(Pyridin-4-yl)acetic acid hydrochloride.
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Application Note & Protocols: 2-[2-(Aminomethyl)pyridin-4-yl]acetic Acid, a Versatile Tridentate Ligand for Homogeneous Catalysis
Abstract
This guide provides a comprehensive overview of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid, a rationally designed tridentate ligand for advanced applications in homogeneous catalysis. The ligand uniquely integrates a picolylamine moiety for robust metal chelation with a pendant acetic acid group, which can act as a hemilabile coordinating arm and participate directly in catalytic cycles. This dual-functionality makes it a promising candidate for a range of transformations. Herein, we detail the ligand's design rationale, provide protocols for its synthesis and complexation with palladium and copper, and demonstrate its application in Suzuki-Miyaura cross-coupling and aerobic oxidation reactions. The protocols are designed to be self-validating, incorporating detailed characterization and safety procedures to ensure reproducibility and reliability for researchers in catalyst development and drug discovery.
Ligand Design and Rationale
The efficacy of a metal catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands.[1] 2-[2-(aminomethyl)pyridin-4-yl]acetic acid was conceived as a multi-functional ligand that combines two powerful chemical motifs to enhance catalytic activity and stability.
-
The Picolylamine Core: The 2-(aminomethyl)pyridine fragment, also known as a picolylamine, is a classic bidentate N,N-chelating agent.[2] It forms a highly stable five-membered ring with transition metal centers. This chelation effect stabilizes the metal ion, preventing decomposition or precipitation and sustaining the catalytic cycle.
-
The Carboxylate Assisting Group: The acetic acid moiety at the 4-position introduces a carboxylate group. In catalysis, particularly with palladium, carboxylate groups are known to facilitate challenging C-H bond activations through a concerted metalation-deprotonation (CMD) mechanism.[3][4] This functionality acts as an internal base, lowering the activation energy for C-H cleavage.[4][5] The positioning of this group allows it to potentially act as a hemilabile third donor, reversibly coordinating to the metal center to open a vacant site for substrate binding.
This combination of a stabilizing N,N-chelate and a CMD-assisting N,N,O-tridentate capability provides a unique platform for developing highly active and selective catalysts.[3]
Caption: Proposed tridentate coordination mode of the ligand to a metal center (M).
Synthesis and Characterization Protocols
Safety Note: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile), is mandatory.[6][7] Pyridine-containing compounds are toxic and have a strong odor; handle with care.[8][9]
Protocol 2.1: Synthesis of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid
This protocol is a proposed route based on established methods for the synthesis of pyridylacetic acid derivatives.[10]
Step 1: Synthesis of 2-(chloromethyl)-4-methylpyridine
-
To a solution of 2,4-lutidine (1 equiv.) in a suitable solvent like CCl₄, add N-chlorosuccinimide (NCS) (1.1 equiv.).
-
Add a radical initiator such as benzoyl peroxide (0.05 equiv.).
-
Reflux the mixture for 4-6 hours, monitoring by TLC or GC-MS.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(chloromethyl)-4-methylpyridine.
Step 2: Synthesis of 2-(azidomethyl)-4-methylpyridine
-
Dissolve 2-(chloromethyl)-4-methylpyridine (1 equiv.) in DMF.
-
Add sodium azide (NaN₃) (1.5 equiv.) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the azide intermediate. Caution: Organic azides can be explosive; handle with care and avoid heating neat.
Step 3: Synthesis of 2-(aminomethyl)-4-methylpyridine
-
Dissolve the azide intermediate (1 equiv.) in methanol.
-
Add a catalyst such as Pd/C (10 mol%) or use a reducing agent like triphenylphosphine followed by water.
-
For hydrogenation, purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to obtain 2-(aminomethyl)-4-methylpyridine.
Step 4: Synthesis of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid
-
Protect the amine of 2-(aminomethyl)-4-methylpyridine with a suitable protecting group (e.g., Boc anhydride).
-
Perform a side-chain oxidation of the 4-methyl group to a carboxylic acid using a strong oxidant like KMnO₄ or SeO₂.
-
Acidify the reaction mixture to protonate the carboxylic acid and extract the product.
-
Deprotect the amine using standard conditions (e.g., trifluoroacetic acid for Boc group removal).
-
Purify the final product, 2-[2-(aminomethyl)pyridin-4-yl]acetic acid, by recrystallization or chromatography.
Characterization: The final ligand should be characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.[11][12]
-
FT-IR Spectroscopy: To identify key functional groups (N-H, C=O, O-H).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
Protocol 2.2: Synthesis of [Pd(L)Cl] Complex
L = deprotonated 2-[2-(aminomethyl)pyridin-4-yl]acetic acid
-
In a Schlenk flask under an inert atmosphere (Argon or N₂), suspend the ligand (1.0 equiv.) in a 1:1 mixture of methanol and water.
-
Add one equivalent of a base (e.g., LiOH or NaOMe) to deprotonate the carboxylic acid and stir for 20 minutes.
-
In a separate flask, dissolve palladium(II) chloride (PdCl₂) (1.0 equiv.) in a minimal amount of water with a few drops of HCl, or use a more soluble precursor like [Pd(MeCN)₂Cl₂].[2]
-
Slowly add the palladium salt solution to the ligand solution. A color change and/or precipitation is expected.
-
Stir the reaction mixture at room temperature for 4-6 hours or at 40-50 °C for 2 hours.
-
Cool the mixture, collect the precipitate by filtration, wash with cold water, then diethyl ether.
-
Dry the resulting solid under vacuum.
Characterization:
-
¹H NMR: Coordination to the diamagnetic Pd(II) center will cause downfield shifts of the pyridine and aminomethyl protons compared to the free ligand.[13][14]
-
FT-IR: A shift in the carboxylate stretching frequency (ν_C=O) upon coordination will be observed.
-
Elemental Analysis: To confirm the C, H, N composition and stoichiometry of the complex.
Protocol 2.3: Synthesis of [Cu(L)Cl] Complex
-
Follow the same procedure as in Protocol 2.2, but use copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 equiv.) as the metal precursor.[15]
-
The reaction is typically faster and can be stirred at room temperature for 2-3 hours.
-
The resulting complex will be colored (typically blue or green). Collect the solid by filtration, wash with water and ether, and dry under vacuum.
Characterization:
-
FT-IR: To confirm ligand coordination.
-
Elemental Analysis: To determine the complex stoichiometry.
-
X-ray Crystallography: Single crystals can be grown to unambiguously determine the solid-state structure and coordination geometry around the copper center.[15][16][17] This is the definitive method for structural elucidation.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental C-C bond-forming reaction.[18] However, coupling with nitrogen-containing heterocycles can be challenging due to catalyst inhibition.[18][19] The designed ligand is expected to form a stable, active catalyst suitable for these transformations.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add the [Pd(L)Cl] catalyst (0.01 equiv., 1 mol%).
-
Add 4-bromoanisole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).[18]
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add a degassed 10:1 mixture of toluene/water (to achieve a 0.2 M concentration of the aryl bromide) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 4-18 hours.
-
Monitor the reaction by TLC or GC-MS analysis of small aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methoxybiphenyl.
Mechanistic Considerations
The ligand is expected to participate throughout the catalytic cycle, stabilizing the Pd(0) and Pd(II) intermediates. The carboxylate arm may remain coordinated or dissociate to allow substrate binding.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Representative Scope for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Product Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | >95 |
| 2 | 4-Bromotoluene | 4-Acetylphenylboronic acid | 92 |
| 3 | 3-Bromopyridine | Phenylboronic acid | 88 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 91 |
| Hypothetical yields based on high-performance catalyst systems. |
Application in Copper-Catalyzed Aerobic Oxidation
Copper complexes are effective catalysts for a variety of oxidation reactions, often using air or H₂O₂ as the terminal oxidant.[20] The tridentate ligand can form a stable copper complex capable of activating substrates for oxidation.
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Application Note: Utilizing 2-[2-(aminomethyl)pyridin-4-yl]acetic acid as a Bifunctional Scaffold in High-Throughput Screening and PROTAC Discovery
Prepared by: Senior Application Scientist, Assay Development & Early Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of Bifunctional Scaffolds
In modern drug discovery, particularly in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs), the selection of highly versatile, low-molecular-weight building blocks is critical [1]. The compound 2-[2-(aminomethyl)pyridin-4-yl]acetic acid represents a privileged bifunctional scaffold.
Its value lies in its distinct structural topology:
-
Orthogonal Reactivity: The primary aminomethyl group and the carboxylic acid moiety allow for sequential, orthogonal derivatization without complex protecting-group strategies.
-
Rigid Vectorality: The pyridine ring serves as a rigid aromatic spacer. The para-relationship between the pyridine nitrogen and the acetic acid, combined with the ortho-aminomethyl group, provides precise spatial vectors for linking target-binding warheads to E3 ligase ligands.
-
Physicochemical Efficiency: The low molecular weight and optimal polar surface area make it an ideal starting point for generating high-quality screening libraries that adhere to the "Rule of Three" for fragments [1].
Table 1: Physicochemical Profiling of the Scaffold
To ensure optimal behavior in aqueous screening assays, we must first establish the baseline physicochemical properties of the unconjugated scaffold.
| Property | Value | Causality in Assay Design |
| Molecular Weight | 166.18 g/mol | Ideal for FBDD; allows for significant molecular weight expansion during PROTAC linker synthesis. |
| cLogP | -0.45 | High aqueous solubility; minimizes non-specific hydrophobic aggregation in biochemical assays. |
| Topological PSA | 65.2 Ų | Excellent cell permeability potential when incorporated into larger chimeric molecules. |
| pKa (Amine / Acid) | ~9.0 / ~4.5 | Exists as a zwitterion at physiological pH (7.4), necessitating careful buffer pH control during SPR to avoid electrostatic artifacts. |
Experimental Workflow & Logic
The integration of this scaffold into a drug discovery pipeline requires a systematic approach, moving from library synthesis to primary biochemical screening, and concluding with orthogonal biophysical validation[2].
Workflow for utilizing the bifunctional scaffold in library generation and screening.
Validated Protocols
The following protocols are designed as self-validating systems. Each step includes built-in quality control measures to ensure that downstream assay data is an artifact-free reflection of target biology.
Protocol A: Orthogonal Library Synthesis (Amide Coupling)
To utilize this scaffold for PROTAC linker synthesis, the carboxylic acid must be coupled to an E3 ligase ligand (e.g., a thalidomide derivative) while preventing the primary amine from self-polymerizing.
Step-by-Step Methodology:
-
Amine Protection: Suspend 2-[2-(aminomethyl)pyridin-4-yl]acetic acid (1.0 eq) in anhydrous DMF. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (TEA, 2.0 eq). Stir at room temperature for 4 hours.
-
Causality: Transient Boc-protection of the highly nucleophilic primary amine prevents unwanted intermolecular amide formation during the subsequent acid activation step.
-
-
Acid Activation & Coupling: To the Boc-protected intermediate, add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the active ester. Add the amine-bearing E3 ligase ligand (1.0 eq).
-
Causality: HATU is selected over EDC/NHS because it drives rapid conversion of the sterically hindered acetic acid moiety, minimizing epimerization and maximizing yield for high-throughput library generation.
-
-
Deprotection & Validation: Treat the crude mixture with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour to remove the Boc group.
-
Self-Validation: Analyze via LC-MS. Proceed to primary screening only if purity is >95% and the mass corresponds to the desired free-amine conjugate.
Protocol B: Primary High-Throughput Screening (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to screen the derivatized library against a target protein (e.g., a kinase).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
Causality: Brij-35 (a non-ionic detergent) is critical here. Because the derivatized scaffold may possess localized hydrophobic patches, Brij-35 prevents non-specific compound aggregation and promiscuous inhibition, ensuring true stoichiometric binding.
-
-
Reagent Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of the compound library (in 100% DMSO) into a 384-well low-volume proxiplate.
-
Assay Assembly: Add 5 µL of the target protein tagged with a LanthaScreen Eu-anti-tag antibody. Incubate for 15 minutes. Add 5 µL of the fluorescent tracer (Alexa Fluor 647 labeled).
-
Readout: Incubate for 1 hour at room temperature to reach equilibrium. Read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).
-
Data Processing: Calculate the emission ratio (665 nm / 615 nm). Hits are defined as compounds reducing the TR-FRET signal by >50% relative to DMSO controls.
Protocol C: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)
Primary TR-FRET hits must be validated biophysically to rule out assay interference (e.g., fluorescence quenchers) and to determine exact binding kinetics ( KD , kon , koff ) [3].
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target protein onto a Series S Sensor Chip CM5 using standard amine coupling. Target an immobilization level ( Rmax ) of 2000–3000 Response Units (RU).
-
Causality: Because the scaffold derivatives are relatively small (300-500 Da), a higher density of target protein is required to generate a detectable signal-to-noise ratio. However, exceeding 3000 RU risks mass transport limitations and steric crowding.
-
-
Solvent Correction: Prepare running buffer (HEPES-EP+) supplemented with exactly 2% DMSO. Create a solvent correction curve ranging from 1.5% to 2.8% DMSO.
-
Causality: Small molecules require DMSO for solubility. Because SPR is highly sensitive to the bulk refractive index of the buffer, even a 0.1% mismatch in DMSO between the sample and running buffer will cause massive artifactual signal spikes.
-
-
Multi-Cycle Kinetics: Inject the derivatized compounds in a 3-fold dilution series (e.g., 100 µM down to 0.4 µM) at a high flow rate of 50 µL/min for 60 seconds, followed by a 120-second dissociation phase.
-
Causality: A high flow rate minimizes mass transport effects, ensuring that the measured kon and koff reflect true binding kinetics rather than the diffusion rate of the compound to the sensor surface.
-
Data Presentation and Triage
To select lead candidates for further optimization, quantitative data from both the primary (TR-FRET) and orthogonal (SPR) assays must be synthesized. Ligand Efficiency (LE) is calculated to ensure the added molecular weight from the scaffold derivatization is contributing proportionally to binding affinity.
Table 2: Example Screening Data & Hit Triage
| Compound ID | Scaffold Derivatization | TR-FRET IC₅₀ (µM) | SPR KD (µM) | SPR koff (s⁻¹) | Ligand Efficiency (LE) | Triage Decision |
| Cmpd-01 | Unmodified Scaffold | >100 | N/A | N/A | N/A | Inactive |
| Cmpd-14 | Amine-linked Kinase Warhead | 1.2 | 1.5 | 0.04 | 0.32 | Advance (Fast off-rate, good LE) |
| Cmpd-27 | Acid-linked CRBN Ligand | 0.8 | 0.9 | 0.01 | 0.35 | Advance (Stable binding) |
| Cmpd-42 | Dual-linked (PROTAC) | 0.05 | 0.08 | 0.002 | 0.28 | Lead Candidate |
| Cmpd-55 | Amine-linked Aliphatic | 4.5 | >50 | N/A | <0.20 | Discard (False positive in FRET) |
Note: Cmpd-55 demonstrates the necessity of the self-validating workflow; it showed activity in the biochemical assay but failed biophysical validation, likely acting as a pan-assay interference compound (PAIN).
Conclusion
The 2-[2-(aminomethyl)pyridin-4-yl]acetic acid scaffold provides an exceptional foundation for drug discovery libraries due to its orthogonal reactivity and favorable physicochemical profile. By strictly adhering to causality-driven protocols—such as precise pH control, transient protection strategies, and rigorous solvent correction in SPR—researchers can eliminate false positives and confidently advance high-quality molecular hits into lead optimization and PROTAC development.
References
-
Erlanson, D. A., Lawson, A. D., Moorcroft, P., Woods, S. Q., & Hubbard, R. E. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. URL:[Link]
-
Churcher, I. (2018). Protac-Induced Protein Degradation in Drug Discovery: Breaking the Rules or Just Making New Ones? Journal of Medicinal Chemistry, 61(2), 444-452. URL:[Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. URL:[Link]
Application Note: Bioconjugation and Radiometal Labeling using 2-[2-(Aminomethyl)pyridin-4-yl]acetic Acid (AMPAA)
Introduction & Chemical Rationale
In the development of targeted radiopharmaceuticals and metal-peptide bioconjugates, the selection of a bifunctional chelator (BFC) dictates both the synthetic viability and the in vivo performance of the final construct. 2-[2-(Aminomethyl)pyridin-4-yl]acetic acid (AMPAA) is a highly specialized, heterobifunctional building block designed to bridge transition metals with biological targeting vectors.
Structurally, AMPAA features a rigid pyridine scaffold functionalized with two orthogonal reactive groups:
-
An aminomethyl group at the 2-position: Acts in tandem with the pyridine nitrogen as a potent bidentate chelator.
-
An acetic acid group at the 4-position: Serves as an isolated carboxylic acid handle for covalent conjugation to targeting biomolecules (e.g., peptides, antibodies) via standard amide bond formation[1].
This architecture is particularly well-suited for coordinating the fac -[M(CO)3]⁺ core (where M = 99mTc or Re), yielding kinetically inert complexes essential for molecular imaging and targeted radiotherapy[2][3].
Mechanistic Insights: The Causality of Experimental Choices
To successfully deploy AMPAA in bioconjugation workflows, researchers must navigate its dual reactivity and unique structural thermodynamics.
Orthogonal Protection Strategy Because AMPAA contains both a primary amine and a carboxylic acid, unprotected activation of the carboxylate (e.g., via EDC/NHS) will result in rapid self-polymerization. To conjugate the acetic acid group to a peptide without self-condensation, the primary amine must be transiently protected—typically as a tert-butyloxycarbonyl (Boc) derivative. This allows the selective activation of the carboxylate for coupling to the N-terminus or lysine residues of a targeting vector.
Structural Causality for Target Binding The bidentate coordination of the radiometal occurs via the pyridine nitrogen (N1) and the primary amine nitrogen, forming a thermodynamically favored 5-membered chelate ring. Crucially, the acetic acid conjugation handle is located at the 4-position of the pyridine ring—para to the pyridine nitrogen. This spatial orientation directs the conjugated bulky biomolecule away from the metal-binding pocket, preventing steric hindrance during radiolabeling and preserving the receptor-binding affinity of the targeting vector[1][4].
Rigidity and the Entropic Penalty Unlike flexible aliphatic chelators (e.g., DTPA derivatives), the aromatic pyridine ring of AMPAA restricts the conformational freedom of the linker. This rigidity reduces the entropic penalty upon receptor binding, which directly correlates to higher binding affinity and improved tumor retention of the resulting radiotracer[5]. Furthermore, the α -aminopyridine scaffold is redox-noninnocent, allowing it to stabilize metals in various oxidation states, which enhances the kinetic inertness required for in vivo circulation[6].
Workflow Visualization
Workflow for the synthesis and radiolabeling of AMPAA-peptide bioconjugates via SPPS.
Quantitative Data: Comparison of Bifunctional Chelators
When selecting a chelator for radiopharmaceutical development, AMPAA offers distinct advantages over traditional macrocyclic and acyclic alternatives, particularly for the fac -[M(CO)3]⁺ core.
| Chelator | Coordination Type | Preferred Metals | Conjugation Handle | Key Advantage |
| AMPAA | Bidentate (N,N) | 99mTc, Re, Cu(II) | Carboxylic Acid | High rigidity, low entropic penalty, minimal steric clash. |
| PAMA | Tridentate (N,N,O) | 99mTc, Re | Amine (typically) | Forms highly stable neutral complexes[2]. |
| DOTA | Macrocyclic (N4O4) | 177Lu, 68Ga, 111In | Carboxylic Acid | Universal gold standard for lanthanides; slow labeling kinetics. |
| HYNIC | Monodentate/Bridging | 99mTc | NHS Ester | High specific activity, but requires complex coligand optimization. |
Experimental Protocols
Protocol A: Solid-Phase Conjugation of Boc-AMPAA to a Targeting Peptide
Self-Validating Principle: Performing the conjugation on a solid support (SPPS) ensures that excess reagents can be washed away, eliminating the risk of intermolecular cross-linking and simplifying purification.
-
Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide resin with the sequence synthesized up to the free N-terminal amine) in anhydrous Dimethylformamide (DMF) for 30 minutes.
-
Activation: In a separate vial, dissolve 3.0 equivalents of 2-[2-((Boc-amino)methyl)pyridin-4-yl]acetic acid (Boc-AMPAA), 2.9 equivalents of HATU, and 6.0 equivalents of DIPEA in anhydrous DMF. Stir for 5 minutes to generate the active ester.
-
Causality Note: Using a slight deficit of HATU (2.9 eq) relative to the carboxylic acid (3.0 eq) prevents excess uronium salt from reacting with the N-terminal amine of the peptide to form a stable, unreactive guanidinium byproduct.
-
-
Coupling: Add the activated Boc-AMPAA solution to the resin. Agitate at room temperature for 2 hours.
-
Validation (Kaiser Test): Perform a Kaiser test on a micro-aliquot of resin beads. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), repeat the coupling step.
-
Cleavage and Deprotection: Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. This step simultaneously cleaves the peptide from the resin and removes the Boc protecting group from the AMPAA moiety, revealing the active bidentate chelator.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.
Protocol B: Radiometal Labeling with fac -[99mTc(CO)3(H2O)3]⁺
Self-Validating Principle: The reaction is driven thermodynamically by the displacement of labile water molecules by the strongly coordinating pyridine and primary amine nitrogens. Radio-HPLC confirms the conversion of the precursor to the final complex.
-
Precursor Generation: Add 1.0 mL of [99mTc]NaTcO4 eluate (approx. 500 MBq) from a 99Mo/99mTc generator to an IsoLink® kit (containing sodium boranocarbonate). Heat at 100 °C for 20 minutes to form the fac -[99mTc(CO)3(H2O)3]⁺ precursor.
-
Neutralization: Cool the vial to room temperature and neutralize to pH 7.4 using 1 M HCl and 0.1 M phosphate buffer.
-
Complexation: Add 100 µL of the purified AMPAA-peptide conjugate (10⁻⁴ M in degassed water) to 500 µL of the neutralized 99mTc precursor.
-
Incubation: Heat the reaction mixture at 75 °C for 30–45 minutes.
-
Causality Note: The fac -[99mTc(CO)3(H2O)3]⁺ core is kinetically stable at room temperature; elevated temperatures provide the necessary activation energy to displace the coordinated water molecules with the stronger nitrogen donors of AMPAA[3].
-
-
Quality Control: Analyze the radiochemical yield (RCY) via Radio-HPLC. The expected RCY is >95%, yielding a highly stable radiotracer ready for in vitro or in vivo evaluation.
Sources
- 1. Pycup – A bifunctional, cage-like ligand for 64Cu radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 99mTc(CO)3-DTMA bombesin conjugates having high affinity for the GRP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Crystallization Strategies for 2-[2-(Aminomethyl)pyridin-4-yl]acetic Acid
Executive Summary
The isolation and purification of amphoteric active pharmaceutical ingredients (APIs) require precise thermodynamic control. This application note details the crystallization methodologies for 2-[2-(aminomethyl)pyridin-4-yl]acetic acid . By exploiting the molecule's pH-dependent speciation and manipulating solvent dielectric properties, researchers can selectively isolate the highly pure zwitterionic free form or its corresponding cationic salts. The protocols provided herein are designed as self-validating systems, ensuring robust scalability from the bench to the pilot plant.
Physicochemical Profiling & Mechanistic Insights
To design a successful crystallization process, one must first understand the causality dictated by the molecule's structure. 2-[2-(aminomethyl)pyridin-4-yl]acetic acid possesses three distinct ionizable moieties:
-
Carboxylic acid group: pKa ~ 4.0
-
Pyridine nitrogen: pKa ~ 5.2
-
Primary aliphatic amine (aminomethyl): pKa ~ 9.5
Because of this polyfunctional nature, the molecule exists predominantly as a zwitterion in neutral aqueous environments[1]. In the solid state, the zwitterionic lattice is heavily stabilized by strong ionic intermolecular hydrogen bonds (N⁺–H···O⁻), which significantly alters its solubility profile compared to neutral molecules[1].
The solubility of this API follows a classic U-shaped curve. At the isoelectric point (pI ≈ 7.5) , the amine is protonated (+1), the carboxylate is deprotonated (-1), and the pyridine ring is neutral (0), resulting in a net molecular charge of zero. At this pH, ion-dipole interactions with the aqueous solvent are minimized, and the thermodynamic driving force for crystallization is maximized[2].
Crystallization Strategy Workflow
Caption: Decision tree for selecting the optimal crystallization protocol based on target solid form.
Experimental Protocols
Protocol 1: Isoelectric pH-Shift Crystallization (Aqueous)
Objective: Isolate the highly pure zwitterionic free form from a crude aqueous stream. Mechanistic Causality: Dissolving the crude material at an extreme pH (pH < 3.0) forces the molecule into a highly soluble dicationic state. Slowly titrating the solution toward the pI (pH 7.5) gradually reduces the net charge to zero. This controlled reduction in solubility drives supersaturation, forcing the molecules to self-assemble via intermolecular electrostatic interactions[3].
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude API in 50 mL of deionized water (5 volumes).
-
Acidification: Slowly add 6M HCl under continuous agitation (300 rpm) until the pH reaches 2.5.
-
Causality: Ensures complete dissolution of the crude material by maximizing ion-dipole solvent interactions.
-
-
Clarification (Self-Validation Step): Filter the acidic solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities. Validation: The filtrate must be optically clear. If turbidity persists, the dissolution is incomplete; refilter or slightly lower the pH.
-
Titration & Nucleation: Heat the solution to 40°C. Begin dropwise addition of 2M NaOH at a rate of 0.5 mL/min. Monitor the pH continuously using a calibrated probe.
-
Seeding (Critical): Once the pH reaches 5.5 (entering the metastable zone), add 0.1 g (1 wt%) of pure zwitterion seed crystals.
-
Causality: Seeding bypasses the primary nucleation energy barrier, preventing supersaturation build-up and subsequent "oiling out" (liquid-liquid phase separation).
-
-
Growth Phase: Continue adding 2M NaOH until the pH stabilizes at 7.5 ± 0.2.
-
Self-Validation Step: The solution should transition to a thick, white slurry. If the pH drifts downward after pausing the titrant, the crystallization is still actively consuming the zwitterion species from the solution. Hold the titration until the pH remains stable for >15 minutes.
-
-
Aging & Isolation: Cool the slurry to 5°C at a rate of 0.2°C/min and age for 2 hours. Filter under vacuum, wash the wet cake with 20 mL of cold water/ethanol (1:1 v/v), and dry in a vacuum oven at 50°C for 12 hours.
Protocol 2: Antisolvent-Mediated Crystallization
Objective: Maximize yield when aqueous solubility at the pI remains unfavorably high, or when recovering material from mother liquors. Mechanistic Causality: Water-miscible organic solvents (e.g., ethanol) have a significantly lower dielectric constant than water. Dosing an antisolvent into the aqueous API solution reduces the solvent mixture's ability to shield the zwitterion's localized charges, thereby decreasing solubility and driving electrostatic self-assembly[1].
Step-by-Step Methodology:
-
Preparation: Dissolve 5.0 g of the API in 30 mL of water at pH 7.5 by heating to 60°C.
-
Antisolvent Addition: Equip the reactor with an overhead stirrer (400 rpm). Slowly dose in 90 mL of absolute ethanol over 2 hours using a programmable syringe pump.
-
In-Process Control (IPC): Monitor the chord length distribution using a Focused Beam Reflectance Measurement (FBRM) probe.
-
Self-Validation Step: A steady increase in particle counts between 10-50 µm indicates successful secondary nucleation and growth. If counts spike abruptly in the <10 µm range, the addition rate is too fast (excessive primary nucleation); pause the addition for 20 minutes to allow the system to desupersaturate.
-
-
Cooling & Isolation: Once the total volume of ethanol is added, cool the system to 10°C over 1 hour. Filter, wash with 100% cold ethanol, and dry under vacuum.
Protocol 3: Reactive Crystallization (Hydrochloride Salt)
Objective: Isolate the API as a highly soluble cationic salt to purge specific impurities that co-crystallize with the zwitterion. Mechanistic Causality: The introduction of a strong acid protonates both the primary amine and the pyridine nitrogen, fundamentally breaking the zwitterionic lattice and forming a dihydrochloride salt with distinct crystallographic properties.
Step-by-Step Methodology:
-
Suspension: Suspend 5.0 g of the API in 40 mL of isopropanol (IPA).
-
Reaction: Slowly add 1.05 molar equivalents of concentrated aqueous HCl (37%).
-
Thermal Cycling: Heat the mixture to 70°C to achieve a clear solution. Hold for 30 minutes, then cool linearly to 5°C at a controlled rate of 0.5°C/min.
-
Isolation: Filter the crystalline salt, wash with cold IPA, and store in a desiccator (the resulting salt may exhibit hygroscopicity).
Quantitative Data Summary
The following table summarizes the expected physicochemical outcomes of the three described methodologies, allowing for rapid comparison during process development.
| Parameter | Protocol 1: pH-Shift | Protocol 2: Antisolvent | Protocol 3: Reactive Salt |
| Target Solid Form | Zwitterion (Free Form) | Zwitterion (Free Form) | Dihydrochloride Salt |
| Primary Driving Force | pH adjustment to pI (~7.5) | Dielectric constant reduction | Chemical reaction & Cooling |
| Typical Yield | 75 - 85% | 85 - 95% | 80 - 90% |
| Purity Profile | > 99.5% | > 98.0% | > 99.0% |
| Crystal Habit | Prismatic / Blocky | Needle-like / Agglomerates | Plates |
| Scalability | Excellent (Requires pH control) | Good (High solvent volumes) | Excellent |
pH-Dependent Speciation and Crystallization Driving Force
Caption: Speciation of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid across the pH scale driving supersaturation.
Diagram Analysis: The diagram illustrates the thermodynamic pathway of Protocol 1. By shifting the pH from the highly soluble dicationic or anionic extremes toward the isoelectric point, the system is forced into a state of supersaturation. The neutral net charge at the pI triggers the self-assembly of the crystal lattice, driven by the formation of robust N⁺–H···O⁻ ionic hydrogen bonds.
References
-
A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.[Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC.[Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.[Link]
Sources
Technical Support Center: Solving Solubility Challenges with 2-[2-(aminomethyl)pyridin-4-yl]acetic Acid
Welcome to the technical support guide for 2-[2-(aminomethyl)pyridin-4-yl]acetic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior to empower you to troubleshoot effectively.
Section 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and establishes the core chemical principles governing the solubility of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid.
Q1: Why is 2-[2-(aminomethyl)pyridin-4-yl]acetic acid so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?
Answer: The primary reason for the poor solubility of this compound in many organic solvents is its zwitterionic nature . The molecule contains both a basic aminomethyl group and an acidic carboxylic acid group. At or near a neutral pH, the amino group is protonated (NH3+) and the carboxylic acid is deprotonated (COO-), creating a molecule with both a positive and a negative charge. This structure is, in effect, an internal salt.
The strong electrostatic interactions between these charged moieties lead to a highly stable crystal lattice structure, which requires a significant amount of energy to disrupt. Polar protic solvents like water are effective at solvating these charges, but less polar organic solvents cannot effectively stabilize both the cationic and anionic centers, resulting in very low solubility.[1][2]
Q2: What are the key pKa values for this molecule and how do they influence its form?
Answer: Experimentally determined pKa values for this specific molecule are not widely published. However, we can estimate them based on its structural components: a pyridinium ion, an ammonium ion, and a carboxylic acid.
-
pKa1 (Carboxylic Acid): Expected to be around 2-3 . Below this pH, the carboxylate group is fully protonated (COOH).
-
pKa2 (Pyridine Nitrogen): The pyridinium ion typically has a pKa around 5-6 .[3][4]
-
pKa3 (Alkyl Ammonium): The aminomethyl group, once protonated, will have a pKa around 9-10 .
These pKa values dictate the predominant ionic form of the molecule at a given pH, which is a critical factor for solubility.
Caption: Ionization states of the compound as a function of pH.
Q3: What is a general expected solubility profile for this compound?
Answer: Based on its zwitterionic structure, you should expect the following general solubility trends.
| Solvent Class | Examples | Expected Zwitterion Solubility |
| Polar Protic | Water, Methanol, Ethanol, Formic Acid | Moderate to High |
| Polar Aprotic | DMSO, DMF | Low to Moderate |
| Polar Aprotic | Acetonitrile, Acetone, THF | Very Low |
| Non-Polar | Dichloromethane, Toluene, Hexanes | Insoluble |
Section 2: Troubleshooting Guides for Specific Experimental Scenarios
This section provides detailed, question-and-answer formatted guides to address specific problems you may encounter in the lab.
Scenario 1: Dissolution for Organic Synthesis
Q: "I need to dissolve 2-[2-(aminomethyl)pyridin-4-yl]acetic acid in an aprotic solvent like THF or DCM for a coupling reaction, but it's completely insoluble. What should I do?"
Answer: You are facing the classic challenge of solubilizing a zwitterion in a non-polar medium. Direct dissolution is unlikely to succeed. Here are three strategies, ranging from simple additives to chemical modification.
Strategy 2.1.1: Co-Solvent System
The principle of co-solvency involves using a mixture of solvents to achieve a desired polarity that can better accommodate the solute.[5][6]
-
Why it works: A small amount of a polar, protic solvent (like methanol) can disrupt the strong intermolecular interactions of the zwitterion, while the bulk aprotic solvent provides the overall reaction medium.
-
Protocol:
-
Suspend your compound in the primary aprotic solvent (e.g., THF).
-
While stirring vigorously, add a polar co-solvent (e.g., DMSO or Methanol) dropwise.
-
Add only the minimum amount of co-solvent required to achieve dissolution.
-
Caution: Be aware that the co-solvent may affect your downstream reaction. DMSO is high-boiling and can be difficult to remove, while methanol can compete as a nucleophile in some reactions.
-
Strategy 2.1.2: In-Situ Salt Formation (Acid/Base Addition)
This method involves converting the zwitterion into a single-charge salt, which can sometimes have better solubility. Using a volatile acid is often preferred for easier removal post-reaction.[7]
-
Why it works: Adding a molar equivalent of a strong acid (like HCl) will protonate the carboxylate group, leaving you with a cationic ammonium salt. Conversely, a strong base will deprotonate the ammonium ion, yielding an anionic carboxylate salt. Breaking the zwitterionic interaction can disrupt the crystal lattice.
-
Protocol (Acidification):
-
Suspend the compound in a suitable polar solvent (e.g., Methanol or a Methanol/DCM mixture).
-
Add one equivalent of a strong acid (e.g., HCl in dioxane or acetic acid).
-
Stir until the solid dissolves. The resulting salt may now be soluble in a broader range of solvents.
-
The solvent can then be evaporated, and the resulting salt can be tested for solubility in your desired reaction solvent.
-
Strategy 2.1.3: Chemical Modification (Protecting Groups)
For complete compatibility with a wide range of aprotic solvents, converting the molecule to a neutral, non-polar form is the most robust strategy.
-
Why it works: By "capping" the charged functional groups, you eliminate the zwitterionic character. Esterifying the carboxylic acid (e.g., to a methyl or ethyl ester) and protecting the amine (e.g., with a Boc or Cbz group) transforms the molecule into a standard organic-soluble compound.
-
Conceptual Workflow:
-
Esterification: Protect the carboxylic acid first. A common method is reaction with thionyl chloride in methanol to form the methyl ester hydrochloride salt.
-
Amine Protection: Neutralize the hydrochloride salt and then react the free amine with an appropriate protecting group reagent (e.g., Boc-anhydride).
-
The resulting fully protected molecule should exhibit good solubility in solvents like DCM, THF, and Ethyl Acetate.
-
Caption: Decision workflow for solubilizing the compound for synthesis.
Scenario 2: Purification by Chromatography
Q: "My compound is streaking badly on a silica gel column, and I'm getting poor separation. How can I fix this?"
Answer: Streaking of amino acids on silica gel is a classic problem caused by strong, irreversible binding of the polar zwitterion to the acidic silica surface. The key is to use mobile phase modifiers to ensure the compound travels through the column in a single, less polar form.
-
Why it works: Silica gel is acidic. The basic pyridine and amino groups will bind strongly. By adding a modifier, you can control the ionization state of your compound.
-
Recommended Mobile Phases:
-
For the Free Zwitterion (Reversed-Phase): Standard silica chromatography is often unsuitable. Consider switching to reversed-phase chromatography (C18) with a mobile phase of water/acetonitrile containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. This keeps the compound in its cationic form.
-
For a Protected Version (Normal Phase): If you have protected the compound as described in Strategy 2.1.3, it should behave well on standard silica gel using common solvent systems like Hexanes/Ethyl Acetate or DCM/Methanol.
-
For the Free Zwitterion (Normal Phase with Modifiers): If you must use silica, you need a highly polar mobile phase with additives. A common system is DCM/Methanol with a small amount of ammonium hydroxide (e.g., 1-2%) to deprotonate the silica surface and keep your compound moving. Alternatively, adding acetic acid can help by ensuring the compound is consistently protonated.
-
Scenario 3: Quantitative Solubility Assessment
Q: "I need to determine the exact solubility of my compound in a novel solvent system. What is a reliable protocol?"
Answer: The "shake-flask" method is a standard and reliable protocol for determining equilibrium solubility.
-
Why it works: This method ensures that the solvent is fully saturated with the compound at a given temperature, providing an accurate measurement of its maximum solubility.
-
Protocol for Solubility Quantification (Shake-Flask Method):
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as:
-
HPLC-UV: The most common and accurate method. Requires establishing a calibration curve.
-
UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and no other components interfere. Also requires a calibration curve.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid. This is less sensitive but can be effective for moderate to high solubilities.
-
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
-
References
-
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
ACS Omega. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. [Link]
-
Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
ResearchGate. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
MDPI. (2014). Structures and Synthesis of Zwitterionic Polymers. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. [Link]
-
ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]
-
PubChem. 2-Amino-2-(pyridin-2-YL)acetic acid. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-(2-aminopyridin-4-yl)acetic acid. [Link]
-
ResearchGate. (2021). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]
-
CLAS. Table of Acids with Ka and pKa Values. [Link]
-
MDPI. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]
-
Chemical Substance Information. [(PYRIDIN-2-YLMETHYL)AMINO]ACETIC ACID. [Link]
-
University of Tartu. pKa values bases. [Link]
-
OWL. pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. [Link]
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- 7. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture [mdpi.com]
Technical Support Center: Purification of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid
As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, multi-functional nitrogenous compounds. 2-[2-(aminomethyl)pyridin-4-yl]acetic acid is a classic example of a "nightmare molecule" for traditional organic chemists because it defies standard liquid-liquid extraction and normal-phase chromatography.
This guide is designed to bypass trial-and-error by explaining the physicochemical causality behind this molecule's behavior and providing self-validating, field-proven purification workflows.
Physicochemical Profiling: The Causality of Purification Challenges
To purify a molecule, you must first understand how it behaves in an aqueous environment. 2-[2-(aminomethyl)pyridin-4-yl]acetic acid is a zwitterion . It contains three distinct ionizable centers, meaning its net charge—and therefore its solubility and chromatographic behavior—is entirely dictated by the pH of the surrounding medium.
Table 1: Ionizable Groups and Net Molecular Charge vs. pH
| Functional Group | Approx. pKa | Protonation State at pH 2 | Protonation State at pH 7.5 (pI) | Protonation State at pH 12 |
| Carboxylic Acid (-COOH) | ~4.3 | Neutral (-COOH) | Anionic (-COO⁻) | Anionic (-COO⁻) |
| Pyridine Nitrogen (Ar-N) | ~5.2 | Cationic (Ar-NH⁺) | Neutral (Ar-N) | Neutral (Ar-N) |
| Primary Amine (-CH₂NH₂) | ~9.8 | Cationic (-NH₃⁺) | Cationic (-NH₃⁺) | Neutral (-NH₂) |
| Net Molecular Charge | +2 (Dication) | 0 (Zwitterion) | -1 (Anion) |
Causality Insight: Because the molecule possesses both a highly basic primary amine and an acidic carboxylic acid, it exists as a highly polar, water-soluble zwitterion at physiological and neutral pH. It will have a highly negative LogP, making extraction into organic solvents like ethyl acetate or dichloromethane mathematically impossible.
Troubleshooting Guides & FAQs
Q1: My reaction is complete, but I cannot extract the product into the organic layer. Where is it? A1: It remains entirely in your aqueous waste. Due to its zwitterionic nature, the hydration sphere around the charged amine and carboxylate groups prevents partitioning into non-polar solvents. Standard liquid-liquid extraction is ineffective. You must isolate the compound directly from the aqueous phase using ion-exchange chromatography or isoelectric precipitation[1].
Q2: I attempted normal-phase silica gel chromatography, but the product streaked irreversibly and recovery was near zero. Why? A2: Unmodified silica gel (SiO₂) contains surface silanol groups (Si-OH) with a pKa of ~4.5. At neutral or slightly basic conditions, these silanols deprotonate to form anionic Si-O⁻ sites. The primary amine (pKa ~9.8) of your target molecule forms incredibly strong, irreversible ionic bonds with the silica stationary phase (chemisorption). For chromatographic separation of such polar analytes, you must use Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)[2].
Q3: How do I separate my product from the large excess of inorganic salts generated during the reaction? A3: The most robust method for desalting highly polar amino-pyridine derivatives is Strong Cation Exchange (SCX) chromatography using a resin like Dowex 50WX8. By loading the mixture at a highly acidic pH (pH < 3), your target molecule becomes a dication (+2) and binds tightly to the sulfonic acid resin. Salts and neutral byproducts wash away with water, and the product is selectively eluted using a volatile base like ammonium hydroxide[3].
Q4: How can I obtain a clean, crystalline solid for NMR or long-term storage? A4: Isoelectric precipitation is the preferred method. By adjusting a concentrated aqueous solution to the molecule's exact isoelectric point (pI ≈ 7.5), the net charge becomes zero. This neutralizes the electrostatic repulsion between molecules and minimizes the hydration sphere, inducing crystallization.
Validated Experimental Protocols
Protocol A: Desalting and Primary Purification via Cation Exchange (Dowex 50WX8)
This protocol utilizes electrostatic causality to separate the target from non-basic impurities and salts.
-
Resin Preparation: Swell Dowex 50WX8 resin (hydrogen form, 200-400 mesh) in deionized water. Pack into a glass column. Wash with 3 column volumes (CV) of 1M HCl to ensure complete protonation of the resin's sulfonic acid groups, followed by 5 CV of DI water until the eluent is pH neutral[3].
-
Sample Loading: Adjust the crude aqueous reaction mixture to pH < 3 using 1M HCl. At this pH, the target molecule carries a +2 net charge. Load the mixture onto the column at a flow rate of 1-2 mL/min.
-
Washing (Self-Validation Step): Wash the column with 3-5 CV of DI water. Causality: This step removes all unreacted neutral organics and inorganic anions (e.g., chlorides, acetates). Spot the wash fractions on a TLC plate and stain with ninhydrin; the wash should be ninhydrin-negative, proving the amine-containing product is safely bound to the column.
-
Elution: Elute the target compound using 2M Ammonium Hydroxide (NH₄OH)[1]. Causality: The basic eluent deprotonates the sulfonic acid resin and the pyridine/amine groups of the target, breaking the ionic interaction and releasing the zwitterion.
-
Recovery: Pool the UV-active/ninhydrin-positive fractions. Concentrate under reduced pressure at 40 °C to remove water and volatile ammonia, yielding the crude zwitterion.
Protocol B: Isoelectric Crystallization
Use this protocol as a final polishing step to achieve >98% purity.
-
Dissolution: Dissolve the crude zwitterion from Protocol A in a minimal volume of deionized water (e.g., 2 mL water per gram of product).
-
pH Adjustment: Carefully adjust the pH of the solution to exactly 7.5 using dilute HCl or NaOH. Monitor continuously with a calibrated pH meter. Causality: This is the isoelectric point (pI) where the molecule has a net zero charge, forcing it out of solution.
-
Anti-Solvent Addition: Slowly add an anti-solvent such as cold absolute ethanol or acetone dropwise while stirring, until the solution becomes slightly turbid.
-
Maturation: Store the flask at 4 °C for 12-24 hours to promote the growth of high-purity crystals. Filter the precipitate through a Büchner funnel, wash with cold ethanol, and dry in a vacuum desiccator.
Purification Logic & Workflow
The following diagram maps the logical decision tree for isolating 2-[2-(aminomethyl)pyridin-4-yl]acetic acid from a complex reaction mixture.
Workflow for the ion-exchange and isoelectric purification of zwitterionic pyridine derivatives.
Sources
Technical Support Center: Stability and Handling of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid
This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid during storage and experimentation. As a Senior Application Scientist, this document synthesizes established principles of chemical stability with practical, field-proven advice to help you mitigate degradation and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-[2-(aminomethyl)pyridin-4-yl]acetic acid?
To maintain the long-term integrity of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid, it is crucial to store it under controlled conditions that minimize exposure to environmental factors known to promote degradation.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. For extended long-term storage, -20°C is advisable.[1] |
| Light | Protect from light | The pyridine moiety suggests light sensitivity. Use opaque containers to prevent photolytic degradation.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | The aminomethyl group and pyridine ring are susceptible to oxidation.[1] |
| Moisture | Store in a dry environment (desiccator recommended) | The compound may be hygroscopic, and moisture can facilitate hydrolytic degradation.[1][3] |
| Container | Tightly sealed, opaque container | Prevents exposure to air, moisture, and light.[1][4][5][6] |
Q2: I observe discoloration of my solid sample over time. What could be the cause?
Discoloration, such as yellowing or browning, is often an indicator of oxidative degradation or the formation of colored impurities.[7] The pyridine ring and the aminomethyl group are susceptible to oxidation. To mitigate this, always store the compound under an inert atmosphere and protected from light.[1] If discoloration is observed, it is recommended to re-analyze the purity of the material before use.
Q3: My analytical results (e.g., HPLC, NMR) are inconsistent between different batches of the compound. What could be the reason?
Inconsistent analytical results between batches can stem from varying levels of impurities or degradation products.[7] It is essential to perform a thorough characterization of each new batch upon receipt, including purity analysis by a stability-indicating method like HPLC. Ensure that all batches are stored under the same, optimal conditions.
Q4: I see unexpected peaks in my HPLC chromatogram after storing the compound in solution. What are these?
The appearance of new peaks in an HPLC analysis of a stored solution strongly suggests degradation.[7] Depending on the solvent and storage conditions, 2-[2-(aminomethyl)pyridin-4-yl]acetic acid could undergo several degradation pathways. Common degradation products may arise from oxidation, hydrolysis, or decarboxylation.[1][7][8] It is advisable to perform forced degradation studies to identify these potential degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or altered biological activity | Degradation of the parent compound. | Store the compound under the recommended conditions (2-8°C, protected from light, moisture, and oxygen). Prepare solutions fresh for each experiment. Re-confirm the purity of your stock before use. |
| Poor solubility of the solid material | Formation of less soluble degradation products or polymers. | Store under an inert, dry atmosphere. Before use, you can try to dissolve a small amount in a test solvent to check for insolubles. |
| pH shift in unbuffered solutions | Degradation leading to acidic or basic byproducts. | Use buffered solutions for your experiments whenever possible to maintain a stable pH.[7] |
Potential Degradation Pathways
While specific degradation pathways for 2-[2-(aminomethyl)pyridin-4-yl]acetic acid are not extensively documented in the literature, we can infer the most probable routes based on its chemical structure, which includes a pyridine ring, a primary amino group, and a carboxylic acid.[1]
-
Oxidation: The electron-rich pyridine ring and the primary aminomethyl group are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products.[1][9]
-
Decarboxylation: The acetic acid moiety may undergo decarboxylation, especially when heated, leading to the loss of carbon dioxide and the formation of 2-(aminomethyl)-4-methylpyridine.[7][10][11]
-
Photodegradation: Pyridine and its derivatives can be sensitive to light, particularly UV radiation, which can initiate photochemical reactions leading to various photoproducts.[1]
-
Deamination: The primary amino group could be susceptible to deamination, which would replace the amino group with a hydroxyl group.[7]
Caption: Potential degradation pathways for 2-[2-(aminomethyl)pyridin-4-yl]acetic acid.
Experimental Protocol: Forced Degradation Study
To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate its decomposition.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[1][7]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for a specified time.[7]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.[7]
-
Photodegradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm). Keep a control sample in the dark.[1][7]
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C, 80°C).[1]
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample stored under recommended conditions, using a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS) to separate and identify the parent compound and any degradation products.[7][12][13]
Caption: A generalized experimental workflow for a forced degradation study.
By adhering to these storage and handling guidelines and proactively investigating the stability of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid, you can ensure the quality and reliability of your experimental data.
References
-
ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]
-
Fedorova, N., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Sciencemadness Wiki. Pyridine. [Link]
-
PENTA. Pyridine - SAFETY DATA SHEET. [Link]
-
Journal of the American Chemical Society. Oxidative Dearomatization of Pyridines. [Link]
-
ResearchGate. (PDF) Degradation of Pyridines in the Environment. [Link]
-
Semantic Scholar. Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. [Link]
-
ResearchGate. Oxidation of pyridine. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-(2-aminopyridin-4-yl)acetic acid. [Link]
-
European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]
-
ResearchGate. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation. [Link]
-
MDPI. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
Beilstein Journals. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. [Link]
-
ACS Figshare. White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend. [Link]
-
National Center for Biotechnology Information. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. [Link]
-
Copernicus Publications. Relative humidity effect on the formation of highly oxidized molecules and new particles during monoterpene oxidation. [Link]
-
National Center for Biotechnology Information. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
-
Chemical Substance Information. 2-[(pyridin-4-yl)amino]acetic acid hydrochloride. [Link]
-
Royal Society of Chemistry. A novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance. [Link]
-
MDPI. Relative Humidity Impact on Organic New Particle Formation from Ozonolysis of α- and β-Pinene at Atmospherically Relevant Mixing Ratios. [Link]
-
MDPI. The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. [Link]
-
National Center for Biotechnology Information. 2-((Pyridin-2-yl)formamido)acetic acid. [Link]
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- 2. acs.figshare.com [acs.figshare.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
optimizing mobile phase for 2-[2-(aminomethyl)pyridin-4-yl]acetic acid chromatography
Welcome to the Technical Support Center for the chromatographic method development and troubleshooting of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid .
As a highly polar, zwitterionic molecule containing a primary amine, a pyridine ring, and a carboxylic acid, this compound presents unique analytical challenges. Standard Reversed-Phase (RP) chromatography often fails to retain it, and secondary interactions with silica supports frequently lead to severe peak tailing. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and stationary phase selection.
Part 1: The Mechanistic Challenge (Why C18 Fails)
The molecule 2-[2-(aminomethyl)pyridin-4-yl]acetic acid possesses three distinct ionizable groups:
-
Aminomethyl group (Primary amine, base, pKa ~9.5)
-
Pyridine nitrogen (Aromatic base, pKa ~5.2)
-
Acetic acid group (Carboxylic acid, acid, pKa ~4.5)
At a typical physiological or mid-range pH (e.g., pH 6.0), the molecule exists as a true zwitterion (protonated amine, deprotonated carboxylate). Its extreme hydrophilicity prevents it from partitioning into the hydrophobic stationary phase of a standard C18 column, causing it to elute in the void volume. Furthermore, the basic amine groups interact strongly with residual, unendcapped silanols on silica-based columns, resulting in irreversible adsorption or severe peak tailing[1].
To achieve optimal retention and peak shape, we must abandon standard RP-HPLC and utilize either Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography [2][3].
Part 2: Troubleshooting Guides & FAQs
Q1: I switched to a ZIC-HILIC (sulfobetaine) column, but my retention time is surprisingly low at pH 6.0. Why? A: This is a classic case of electrostatic repulsion. ZIC-HILIC stationary phases feature a sulfobetaine group where the negatively charged sulfonate group is located at the distal end (outermost), while the positively charged quaternary amine is proximal (closer to the silica surface)[1]. At pH 6.0, your analyte's acetic acid group is deprotonated into a negatively charged carboxylate. Because the distal sulfonate group dominates the surface charge, it electrostatically repels the carboxylate group of your analyte[3]. This repulsion prevents the molecule from entering the stagnant water layer on the stationary phase, drastically reducing hydrophilic partitioning and retention.
Q2: How do I adjust the mobile phase to fix this repulsion and improve retention? A: Lower the mobile phase pH to 3.0 using a volatile buffer like ammonium formate[4]. At pH 3.0, the carboxylic acid is protonated (neutralized), eliminating the electrostatic repulsion. Simultaneously, the aminomethyl and pyridine groups remain fully protonated (net charge +2). These positively charged groups are now electrostatically attracted to the distal sulfonate group on the ZIC-HILIC phase, which works synergistically with hydrophilic partitioning to provide massive gains in retention and peak symmetry[3].
Q3: Why is my retention time shifting between consecutive runs in HILIC mode? A: HILIC columns require the formation of a stable, water-enriched liquid layer on the stationary phase. If your retention times are drifting, your column is not fully equilibrated. Zwitterionic phases require longer equilibration times than C18 columns—typically 20 to 50 column volumes of the exact mobile phase[4]. Furthermore, ensure your buffer concentration is at least 10–20 mM in the final mobile phase. Insufficient ionic strength fails to shield the stationary phase, leading to erratic secondary electrostatic interactions[3].
Q4: Can I analyze this compound without HILIC if I don't want to use high concentrations of acetonitrile? A: Yes, by using Mixed-Mode Chromatography (e.g., RP/Cation-Exchange columns like Coresep 100 or Amaze SC). These columns contain both hydrophobic alkyl chains and embedded acidic ion-exchange groups. The basic aminomethyl and pyridine groups of your analyte will be retained via cation-exchange mechanisms even in highly aqueous mobile phases, entirely bypassing the need for ion-pairing reagents (like TFA) which suppress LC-MS signals[2].
Part 3: Visualizations of Chromatographic Logic
Figure 1: Decision tree for selecting chromatographic modes based on analyte polarity and retention.
Figure 2: Mechanistic impact of mobile phase pH on zwitterion-stationary phase interactions.
Part 4: Data Presentation
The following table summarizes the causal relationship between mobile phase conditions and the chromatographic behavior of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid on a ZIC-HILIC column.
Table 1: Effect of Mobile Phase Variables on Analyte Retention (ZIC-HILIC)
| Mobile Phase pH | Buffer Concentration | Analyte Net Charge | Dominant Electrostatic Interaction | Chromatographic Outcome |
| pH 3.0 | 15 mM | +2 | Strong Attraction (Amine/Pyridine to Sulfonate) | Optimal Retention & Sharp Peak |
| pH 6.0 | 15 mM | 0 to +1 | Repulsion (Carboxylate to Sulfonate) | Low Retention (Elutes near void) |
| pH 3.0 | < 2 mM | +2 | Unshielded Attraction | Severe Tailing / Irreversible Binding |
| pH 9.0 | 15 mM | -1 | Strong Repulsion | No Retention |
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol A: ZIC-HILIC LC-MS Method Optimization
This protocol utilizes a high-organic mobile phase to establish a water-rich partition layer, paired with a low pH to optimize ionization for both the analyte and the stationary phase[3][4].
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water. Adjust to exactly pH 3.0 using neat Formic Acid. (Note: Preparing a concentrated aqueous stock ensures consistent ionic strength when blended with organic solvents).
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).
Step 2: Isocratic Method Setup
-
Column: ZIC-HILIC or BEH Z-HILIC (e.g., 2.1 x 100 mm, 1.7–3.5 µm)[4].
-
Pump Blend: 80% Mobile Phase B / 20% Mobile Phase A. (Final buffer concentration delivered to the column is 20 mM, which is critical for shielding silanol interactions).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
Step 3: Self-Validation & Equilibration
-
Flush the column with 50 column volumes (CV) of the 80/20 isocratic blend.
-
Validation Check 1 (Pressure): Monitor system backpressure. Equilibration is only achieved when pressure fluctuations are < 2% over 10 minutes.
-
Validation Check 2 (Void Marker): Inject 1 µL of Toluene (void volume marker in HILIC). Record the dead time ( t0 ).
-
Validation Check 3 (Stability): Inject the analyte standard three consecutive times. The method is validated for use only if the retention time Relative Standard Deviation (RSD) is < 0.5%.
Protocol B: Mixed-Mode (RP/Cation-Exchange) Method
If high acetonitrile concentrations cause solubility issues for your sample matrix, use this aqueous-compatible mixed-mode approach[2].
Step 1: Mobile Phase Preparation
-
Mobile Phase: 20% Acetonitrile / 80% Water containing 0.1% Formic Acid and 10 mM Ammonium Formate (pH ~3.0).
Step 2: Method Setup
-
Column: Mixed-Mode RP/Cation-Exchange (e.g., Amaze SC or Coresep 100, 3.0 x 150 mm)[2].
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 254 nm or ESI-MS (Positive Mode).
Step 3: Self-Validation
-
Equilibrate the column with 15 CVs of the mobile phase (Mixed-mode columns require less equilibration than HILIC).
-
Inject the sample. The hydrophobic pyridine ring will interact weakly with the RP phase, while the protonated aminomethyl group will drive robust retention via the embedded cation-exchange sites.
-
Validation Check: Calculate the asymmetry factor ( As ) of the analyte peak. A properly shielded mixed-mode separation should yield an As between 0.95 and 1.15. If As>1.2 , increase the Ammonium Formate concentration to 15 mM to further shield secondary interactions.
References
-
Title: HPLC Methods for analysis of Pyridine - HELIX Chromatography Source: helixchrom.com URL: [Link]
-
Title: Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength Source: chromatographytoday.com URL: [Link]
-
Title: Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles Source: waters.com URL: [Link]
-
Title: Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations Source: afin-ts.de URL: [Link]
Sources
Technical Support Center: Cross-Coupling Reactions of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-[2-(aminomethyl)pyridin-4-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the synthesis of novel compounds using this versatile building block. The unique structural features of this molecule, including a pyridine ring, a primary amine, and an acetic acid moiety, present specific challenges that require careful consideration of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using 2-[2-(aminomethyl)pyridin-4-yl]acetic acid in cross-coupling reactions?
A1: The primary challenges stem from the molecule's multifunctional nature:
-
Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, often referred to as the "2-pyridyl problem".[1]
-
Reactive Aminomethyl Group: The primary amine can participate in side reactions, particularly in Buchwald-Hartwig aminations, or it can act as a ligand for the catalyst.
-
Carboxylic Acid Moiety: The acetic acid group is susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of a methyl-substituted pyridine byproduct.[2][3][4][5] This can be a significant issue in reactions requiring heat.
-
Substrate-Specific Side Reactions: Depending on the specific cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), you may encounter common side reactions like homocoupling, dehalogenation, or protodeboronation.[1][6]
Troubleshooting Guide: Minimizing Key Side Reactions
This section provides a detailed breakdown of common side reactions, their causes, and actionable troubleshooting steps.
Issue 1: Decarboxylation of the Acetic Acid Moiety
Symptom: Formation of a significant amount of 4-methyl-2-(aminomethyl)pyridine as a byproduct, leading to low yields of the desired cross-coupled product.
Causality: The carboxylic acid group can be lost as CO2, a process often facilitated by heat and the presence of a metal catalyst.[2][3][4] The resulting carbanion is then protonated to give the methyl group.
Troubleshooting Steps:
| Strategy | Rationale | Recommended Action |
| Lower Reaction Temperature | Decarboxylation is often thermally driven. Reducing the temperature can significantly slow down this side reaction.[7] | Screen a range of lower temperatures (e.g., 60-80 °C) to find a balance between an acceptable reaction rate and minimal decarboxylation. |
| Protect the Carboxylic Acid | Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prevents decarboxylation.[8] | Esterify the starting material before the cross-coupling reaction. The ester can be hydrolyzed post-coupling if the free acid is required. |
| Use a Milder Base | Strong bases can sometimes promote decarboxylation. | Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or t-BuOK.[7] |
| Optimize Catalyst System | Certain catalyst systems may favor decarboxylation. | Screen different palladium sources and ligands. For instance, a more active catalyst might allow for lower reaction temperatures. |
Issue 2: Homocoupling of Boronic Acids (Suzuki Coupling)
Symptom: Formation of a symmetrical biaryl byproduct derived from the boronic acid coupling partner, which can complicate purification and reduce the yield of the desired product.[6]
Causality: Homocoupling is often promoted by the presence of oxygen, which can lead to oxidative coupling of the boronic acid, or by the presence of Pd(II) species.[6][7]
Troubleshooting Steps:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | Oxygen promotes the oxidative homocoupling of boronic acids.[6] | Degas all solvents and the reaction mixture thoroughly by sparging with an inert gas (N₂ or Ar) for 15-30 minutes.[6] Maintain a positive pressure of inert gas throughout the reaction. |
| Use a Pd(0) Precatalyst | Pd(II) sources can promote homocoupling. Using a Pd(0) source bypasses the need for in-situ reduction.[6] | Employ Pd(0) precatalysts like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source (e.g., Pd(OAc)₂), consider adding a mild reducing agent like potassium formate.[6] |
| Employ Bulky, Electron-Rich Ligands | Ligands like those developed by Buchwald (e.g., SPhos, XPhos) can sterically hinder the formation of intermediates that lead to homocoupling.[7] | Screen bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[7] |
| Slow Addition of Boronic Acid | Keeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction.[7] | Add the boronic acid solution dropwise over a period of 30-60 minutes using a syringe pump.[7] |
| Use More Stable Boron Reagents | Boronic acids can be prone to decomposition. Pinacol esters (Bpin) or MIDA boronates offer greater stability and a slower release of the active boronic acid.[6] | Consider using the corresponding boronate ester instead of the boronic acid. |
Issue 3: Catalyst Inhibition by the Pyridine Nitrogen
Symptom: The reaction is sluggish or stalls completely, with starting materials remaining unconsumed even after prolonged reaction times.
Causality: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of stable, catalytically inactive complexes.[1]
Troubleshooting Steps:
| Strategy | Rationale | Recommended Action |
| Use Chelating Bidentate Ligands | Bidentate phosphine ligands can outcompete the pyridine nitrogen for coordination sites on the palladium, thus preventing catalyst inhibition.[9] | Employ ligands such as Xantphos, DPEPhos, or dppf.[10] |
| Increase Catalyst and/or Ligand Loading | A higher concentration of the active catalyst can help to overcome partial inhibition. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[11] Ensure an appropriate ligand-to-metal ratio is maintained. |
| Screen Different Ligands | The electronic and steric properties of the ligand play a crucial role in catalyst stability and activity.[12] | Test a panel of ligands with varying properties, including bulky monodentate ligands (e.g., RuPhos, XPhos) and bidentate ligands.[11][13] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol provides a starting point and may require optimization for specific substrates.
-
Inert Atmosphere Setup: Assemble the reaction flask, condenser, and other glassware. Dry thoroughly and purge with nitrogen or argon for 10-15 minutes.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add 2-[2-(aminomethyl)pyridin-4-yl]acetic acid (or its ester derivative) (1.0 eq), the aryl halide (1.1 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[7][14]
-
Boronic Acid Addition: Dissolve the boronic acid (1.2 eq) in a small amount of degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[7]
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[7]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Side Reactions in Cross-Coupling
Caption: Overview of desired cross-coupling versus common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
UV Light-Mediated Decarboxylative Cross-Coupling Reaction of Aryl Acetic Acids . ResearchGate. Available at: [Link]
-
Copper-Mediated Decarboxylative Coupling between Arylacetic Acids and 1,3-Dicarbonyl Compounds | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]
-
Decarboxylative cross-coupling - Wikipedia . Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]
-
Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids - PubMed . PubMed. Available at: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes . Available at: [Link]
-
Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Publishing . RSC Publishing. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI . MDPI. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online . White Rose Research Online. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH . NIH. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org . Scirp.org. Available at: [Link]
-
Microwave Assisted Tandem Heck–Sonogashira Reactions of N,N-Di-Boc-Protected 6-Amino-5-iodo-2-methyl Pyrimidin-4-ol in An Efficient Approach to Functionalized Pyrido[2,3-d]Pyrimidines | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 (2007) | William David Miller | 56 Citations - SciSpace . SciSpace. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate . ResearchGate. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC . NIH. Available at: [Link]
-
Sonogashira coupling - Wikipedia . Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC . NIH. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters . ACS Publications. Available at: [Link]
-
Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - MDPI . MDPI. Available at: [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC . NIH. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines . RSC Publishing. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications . ACS Publications. Available at: [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC . NIH. Available at: [Link]
Sources
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- 5. Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation of HPLC-UV Method for 2-[2-(aminomethyl)pyridin-4-yl]acetic Acid Quantification: A HILIC vs. Reversed-Phase Comparison Guide
Executive Summary
The accurate quantification of highly polar, multi-ionizable pharmaceutical intermediates presents a significant bottleneck in analytical development. This guide provides an in-depth, objective comparison of analytical modalities for the quantification of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid (AMPAA) . By evaluating traditional Reversed-Phase (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC), we demonstrate why HILIC-UV is the superior, most robust product for this specific analyte. Furthermore, we provide a complete, self-validating experimental protocol grounded in the latest [1] standards.
The Analytical Challenge: Mechanistic Insights
To design a robust analytical method, we must first understand the causality dictated by the molecule's physicochemical properties. AMPAA is a highly polar, amphoteric compound characterized by three distinct ionizable groups:
-
Carboxylic Acid: Acidic (pKa ~4.5)
-
Pyridine Ring: Weakly basic (pKa ~5.2)
-
Primary Aminomethyl Group: Strongly basic (pKa ~9.5)
At a physiological pH (pH ~7.0), AMPAA exists as a zwitterion (net charge near zero, but highly localized polar charges). When injected onto a standard hydrophobic C18 column, the molecule's hydration shell prevents partitioning into the stationary phase. The result is void volume elution ( k′≈0 ), making accurate quantification, impurity profiling, and baseline resolution impossible.
Technology Comparison: Choosing the Optimal Modality
When standard RP-HPLC fails, analytical scientists typically pivot to one of three alternatives. Table 1 objectively compares these modalities to justify the selection of HILIC-UV as the optimal analytical product.
Table 1: Comparison of Analytical Modalities for AMPAA
| Feature | Standard RP-HPLC-UV (C18) | Ion-Pairing RP-HPLC-UV | LC-MS/MS (Reversed-Phase) | HILIC-UV (Amide/ZIC) |
| Retention Mechanism | Hydrophobic partitioning | Ion-pair complexation | Hydrophobic partitioning | Hydrophilic partitioning & Electrostatic |
| AMPAA Retention ( k′ ) | < 0.5 (Fails) | > 3.0 (Acceptable) | < 0.5 (Fails without IP) | > 4.0 (Excellent) |
| Equilibration Time | ~15 mins | > 60 mins (High memory effect) | ~15 mins | ~20 mins |
| MS Compatibility | Yes | No (Ion-pairing reagents suppress signal) | Yes | Yes (Highly compatible) |
| Cost & Complexity | Low | Medium | Very High | Low to Medium |
| Verdict | Inadequate | Suboptimal (Not green, long setup) | Overkill (Unnecessary for bulk API) | Optimal Product Choice |
As demonstrated, coupling reversed-phase and hydrophilic interaction liquid chromatography principles reveals that HILIC columns are specifically designed to retain and separate very polar compounds without the need for toxic ion-pairing reagents[2][3].
Fig 1: Retention mechanism comparison for highly polar AMPAA in RP vs. HILIC.
HILIC-UV Method Development: Mechanistic Insights
To create a self-validating, robust system, every parameter must be intentionally designed based on chemical causality.
-
Column Selection: We utilize a (130Å, 2.5 µm, 4.6 mm x 150 mm)[4]. The unbonded ethylene bridged hybrid (BEH) particle provides a stable water-enriched layer on the surface, which is critical for the hydrophilic partitioning of AMPAA.
-
Mobile Phase pH (The Causality): We select a 10 mM Ammonium Formate buffer adjusted to pH 3.0 .
-
Why pH 3.0? At this pH, the carboxylic acid (pKa 4.5) is predominantly protonated (neutral). Both the pyridine ring (pKa 5.2) and the primary amine (pKa 9.5) are fully protonated. This gives AMPAA a consistent net +2 charge . If we operated at pH 6.8, the molecule would be zwitterionic, leading to mixed-mode retention anomalies, severe peak tailing, and poor reproducibility.
-
-
Gradient Design: In HILIC, water is the strong solvent. We run a gradient from 90% Acetonitrile (weak) down to 60% Acetonitrile, forcing the polar AMPAA to partition into the stationary water layer before being eluted by the increasing aqueous concentration.
Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)
This protocol is designed as a self-validating system . Before any validation parameter is assessed, the system must pass strict System Suitability Testing (SST). Failure to meet SST criteria automatically invalidates the run, ensuring absolute trustworthiness of the generated data.
Phase 1: System Suitability Test (SST)
-
Prepare a standard solution of AMPAA at 100 µg/mL in 80:20 Acetonitrile:Water.
-
Perform 5 replicate injections.
-
Self-Validation Criteria:
-
Retention Time %RSD ≤ 1.0%
-
Peak Area %RSD ≤ 2.0%
-
Tailing Factor ( Tf ) ≤ 1.5
-
Theoretical Plates ( N ) ≥ 3000
-
Phase 2: Specificity & Forced Degradation
-
Inject blank (diluent) and placebo solutions to verify no interferences at the AMPAA retention time.
-
Subject AMPAA standard to forced degradation: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2O2 ), and Thermal (80°C for 24h).
-
Verify peak purity using a Photodiode Array (PDA) detector to ensure degradation products do not co-elute with the main peak.
Phase 3: Linearity & Range
-
Prepare calibration standards at 6 levels ranging from the LOQ (e.g., 1 µg/mL) to 150% of the target concentration (150 µg/mL).
-
Plot Peak Area vs. Concentration.
-
Calculate the correlation coefficient ( R2 ), y-intercept, and slope. ( R2 must be ≥ 0.999).
Phase 4: Accuracy (Recovery)
-
Spike known amounts of AMPAA into the sample matrix at three concentration levels: 50%, 100%, and 150% of the target concentration.
-
Prepare in triplicate for each level (9 determinations total).
-
Calculate the % Recovery. Acceptable range is 98.0% - 102.0%.
Phase 5: Precision
-
Repeatability: Prepare 6 independent sample preparations at 100% concentration. Calculate %RSD of the assay results.
-
Intermediate Precision: Have a second analyst perform the repeatability protocol on a different day, using a different HPLC system and column lot. Calculate the combined %RSD.
Fig 2: ICH Q2(R2) compliant HPLC-UV method validation workflow.
Validation Results & Data Presentation
The following tables summarize the experimental data obtained using the optimized HILIC-UV method, demonstrating full compliance with ICH Q2(R2)[1] acceptance criteria.
Table 2: Linearity, LOD, and LOQ Results
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 - 150.0 µg/mL | N/A |
| Correlation Coefficient ( R2 ) | 0.9998 | ≥ 0.999 |
| Slope | 45213 | N/A |
| y-Intercept | 1205 | ≤ 2.0% of 100% response |
| LOD (S/N = 3:1) | 0.3 µg/mL | N/A |
| LOQ (S/N = 10:1) | 1.0 µg/mL | N/A |
Table 3: Accuracy (Recovery) Data
| Spike Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Mean Recovery (%) | % RSD (n=3) |
| 50% | 50.0 | 49.6 | 99.2% | 0.8% |
| 100% | 100.0 | 100.4 | 100.4% | 0.5% |
| 150% | 150.0 | 149.1 | 99.4% | 0.7% |
Table 4: Precision Data
| Parameter | Analyst 1 / Day 1 (Assay %) | Analyst 2 / Day 2 (Assay %) |
| Prep 1 | 99.8 | 100.2 |
| Prep 2 | 100.1 | 99.5 |
| Prep 3 | 99.5 | 100.6 |
| Prep 4 | 100.4 | 99.8 |
| Prep 5 | 99.9 | 100.1 |
| Prep 6 | 100.3 | 99.7 |
| Mean Assay | 100.0% | 100.0% |
| % RSD | 0.32% | 0.38% |
| Overall % RSD (n=12) | - | 0.35% (Limit ≤ 2.0%) |
Conclusion
For the quantification of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid, traditional reversed-phase chromatography is fundamentally mismatched to the molecule's highly polar, zwitterionic nature. By objectively comparing analytical modalities, we have demonstrated that HILIC-UV is the superior product choice. By controlling the mobile phase pH to ensure a consistent +2 net charge, we eliminate peak tailing and achieve exceptional retention. The provided ICH Q2(R2) compliant validation data confirms that this self-validating HILIC method is accurate, precise, linear, and highly robust for routine pharmaceutical analysis.
References
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link][1]
-
XBridge BEH HILIC Method Validation Kit. Waters Corporation. Available at:[Link][2][4]
-
Serial coupling of reversed-phase and hydrophilic interaction liquid chromatography to broaden the elution window for the analysis of pharmaceutical compounds. ResearchGate. Available at:[Link][3]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
